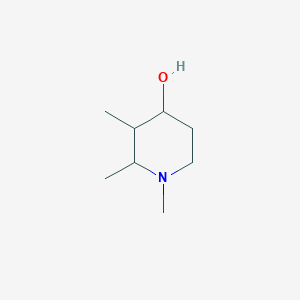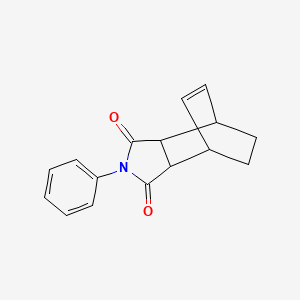![molecular formula C18H17N3S B15012585 4-phenyl-2-[(2E)-2-(1-phenylpropylidene)hydrazinyl]-1,3-thiazole](/img/structure/B15012585.png)
4-phenyl-2-[(2E)-2-(1-phenylpropylidene)hydrazinyl]-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-PHENYL-2-[(2E)-2-(1-PHENYLPROPYLIDENE)HYDRAZIN-1-YL]-1,3-THIAZOLE is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
The synthesis of 4-PHENYL-2-[(2E)-2-(1-PHENYLPROPYLIDENE)HYDRAZIN-1-YL]-1,3-THIAZOLE typically involves the reaction of thioamides with hydrazine derivatives under specific conditions. One common method includes the condensation of 4-phenylthiosemicarbazide with 1-phenyl-2-propanone in the presence of an acid catalyst . The reaction is usually carried out at elevated temperatures to facilitate the formation of the thiazole ring.
Analyse Chemischer Reaktionen
4-PHENYL-2-[(2E)-2-(1-PHENYLPROPYLIDENE)HYDRAZIN-1-YL]-1,3-THIAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Industry: It is used in the production of dyes, biocides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-PHENYL-2-[(2E)-2-(1-PHENYLPROPYLIDENE)HYDRAZIN-1-YL]-1,3-THIAZOLE involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic processes. The compound induces oxidative stress in fungal cells, leading to DNA damage and cell death . In cancer cells, it triggers apoptosis through the activation of specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
4-PHENYL-2-[(2E)-2-(1-PHENYLPROPYLIDENE)HYDRAZIN-1-YL]-1,3-THIAZOLE is unique due to its specific chemical structure, which imparts distinct biological activities. Similar compounds include:
4-Phenyl-1,3-thiazol-2-yl hydrazine: Known for its antifungal properties.
1-Phenyl-2-(1-phenylethylidene)hydrazine: Exhibits antimicrobial activity.
Thiazole derivatives: A broad class of compounds with diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
These compounds share some structural similarities but differ in their specific biological activities and applications.
Eigenschaften
Molekularformel |
C18H17N3S |
|---|---|
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
4-phenyl-N-[(E)-1-phenylpropylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H17N3S/c1-2-16(14-9-5-3-6-10-14)20-21-18-19-17(13-22-18)15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H,19,21)/b20-16+ |
InChI-Schlüssel |
JUFYVAZPIGYCLH-CAPFRKAQSA-N |
Isomerische SMILES |
CC/C(=N\NC1=NC(=CS1)C2=CC=CC=C2)/C3=CC=CC=C3 |
Kanonische SMILES |
CCC(=NNC1=NC(=CS1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(phenylimino)-1,3-thiazol-3(2H)-yl]propan-1-ol](/img/structure/B15012506.png)
![4-chloro-3,5-dimethyl-2-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B15012516.png)
![4-bromo-N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B15012522.png)
![2,4-dibromo-6-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B15012523.png)
![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B15012525.png)
![2,4-dimethyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]aniline](/img/structure/B15012530.png)

![6-tert-butyl-2-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B15012533.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(Z)-[2-(benzyloxy)-3,5-diiodophenyl]methylidene}acetohydrazide](/img/structure/B15012541.png)

![2-(3,4-dichlorophenyl)-N-{(E)-[5-(4-iodophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B15012566.png)
![4-bromo-2-chloro-6-[(E)-(phenylimino)methyl]phenol](/img/structure/B15012567.png)

![4-(3-Fluorophenyl)-2-[(3-phenoxypropyl)sulfanyl]-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B15012582.png)
